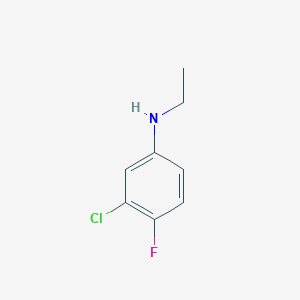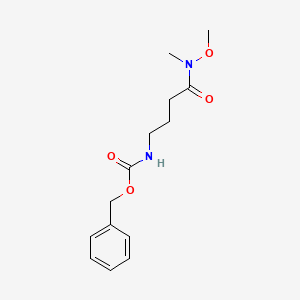
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of various benzodioxane derivatives, benzoic acid analogues, and benzisoxazole compounds are described, which involve methods that could potentially be applied to the synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple aromatic compounds or anilines. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts with N-alkylation of 2,4-dimethylaniline, followed by carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . Similarly, the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid involves the formation of a cyclic alkenyl ether with a Pd(II) catalyst . These methods could potentially be adapted for the synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate would likely feature a benzyl group attached to a carbamate moiety, which is further connected to a methoxy(methyl)amino group. The papers discuss the characterization of similar structures using techniques such as IR, NMR, and MS, which are essential for confirming the identity and purity of synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, carbamoylation, hydrolysis, cyclization, and oxidation. These reactions are often carried out under controlled conditions to achieve high yields and selectivity . The reactivity of the functional groups present in Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate would be influenced by the electronic and steric effects of the substituents, which could be studied through experimental and theoretical methods.
Physical and Chemical Properties Analysis
The physical properties such as melting point, solubility, and crystallinity of related compounds are typically reported to aid in the identification and application of these materials . The chemical properties, including reactivity, stability, and the potential for further transformations, are also important aspects of the analysis. For example, the stability of the carbamate group and the susceptibility of the methoxy(methyl)amino group to deprotection or substitution reactions would be relevant for Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate .
Applications De Recherche Scientifique
Polymer Science and Photopolymerization
Toward Nitroxide-Mediated Photopolymerization : This study introduces a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, designed for photoinitiated polymerization processes. The compound shows significant changes in photophysical or photochemical properties upon UV irradiation, which are essential for developing advanced materials through nitroxide-mediated photopolymerization (NMP) techniques (Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Design
Synthesis and Biological Activity of Triazole Derivatives : A study on the synthesis of new 1,2,4-triazole derivatives shows potential antineoplastic and antifilarial agents. These compounds, including variations with methoxybenzyl structures, demonstrated significant growth inhibition in L1210 cells and antifilarial activity, suggesting their potential in developing new therapeutic agents (Bektaş et al., 2007).
Development of Palladium-Labile Prodrugs of Gemcitabine : Research into bioorthogonal chemistry has led to the creation of biologically inert precursors of cytotoxic drugs, such as gemcitabine, by introducing palladium-cleavable groups. This innovative approach allows for targeted therapies, where the drug is activated at specific sites within the body, minimizing side effects and improving therapeutic efficacy (Weiss et al., 2014).
Photochemistry and Materials Science
Selective Photocatalytic Oxidation of Benzyl Alcohol Derivatives : A study on the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation demonstrates the potential for selective conversion into corresponding aldehydes. This process highlights the applicability of photocatalysis in organic synthesis and material processing, offering a green chemistry approach to chemical transformations (Higashimoto et al., 2009).
Mécanisme D'action
Target of Action
Many compounds containing the indole nucleus, which is similar to the benzyl group in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are unknown. Indole derivatives, which share some structural similarities with this compound, have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-16(19-2)13(17)9-6-10-15-14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKUIRGZVVPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCNC(=O)OCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

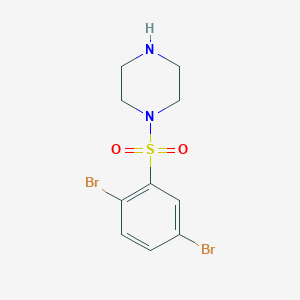

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)
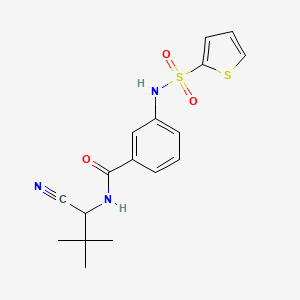
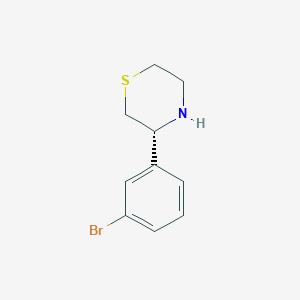


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
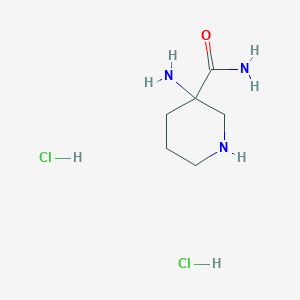

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)
